Imino(methyl)(oxolan-3-yl)-lambda6-sulfanone hydrochloride
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Overview
Description
Imino(methyl)(oxolan-3-yl)-lambda6-sulfanone hydrochloride is a synthetic compound with a unique structure that includes an imino group, a methyl group, an oxolan ring, and a lambda6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino(methyl)(oxolan-3-yl)-lambda6-sulfanone hydrochloride typically involves multiple steps, starting with the preparation of the oxolan ring and subsequent functionalization to introduce the imino and lambda6-sulfanone groups. Common synthetic routes may include:
Formation of the Oxolan Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.
Introduction of the Imino Group: This step often involves the use of amination reactions, where an amine group is introduced to the oxolan ring.
Formation of the Lambda6-Sulfanone Moiety: This can be done through oxidation reactions, where sulfur-containing precursors are oxidized to form the lambda6-sulfanone group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)(oxolan-3-yl)-lambda6-sulfanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino or oxolan groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Imino(methyl)(oxolan-3-yl)-lambda6-sulfanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Imino(methyl)(oxolan-3-yl)-lambda6-sulfanone hydrochloride involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the oxolan ring and lambda6-sulfanone moiety can interact with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methoxy[(oxolan-3-yl)methyl]amine hydrochloride
- [3-(methylamino)oxolan-3-yl]methanol
Uniqueness
Imino(methyl)(oxolan-3-yl)-lambda6-sulfanone hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
imino-methyl-oxo-(oxolan-3-yl)-λ6-sulfane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-9(6,7)5-2-3-8-4-5;/h5-6H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPNWZIBOJAZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1CCOC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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